![molecular formula C20H18OS B14305149 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene CAS No. 114657-12-4](/img/structure/B14305149.png)
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene is an organic compound characterized by the presence of phenoxymethyl and phenylsulfanyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzyl chloride as the primary starting materials.
Reaction Conditions: The phenol is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form phenoxymethylbenzene.
Introduction of Phenylsulfanyl Group: The phenoxymethylbenzene is then reacted with thiophenol in the presence of a catalyst like aluminum chloride to introduce the phenylsulfanyl group, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
Phenoxymethylbenzene: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
Benzyl Phenyl Sulfide: Similar structure but with different substituents, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
114657-12-4 |
|---|---|
Formule moléculaire |
C20H18OS |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(phenoxymethyl)-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C20H18OS/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clé InChI |
MIWJSDVSMFDFOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


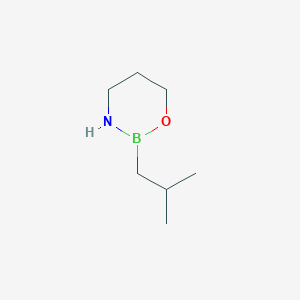
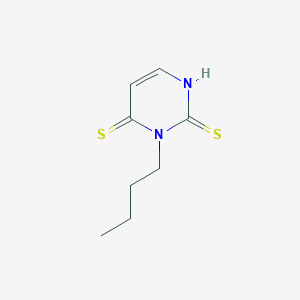
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
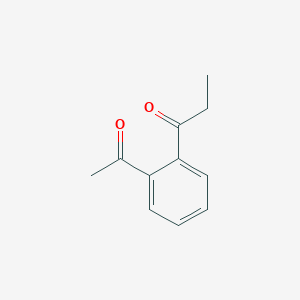
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)

![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
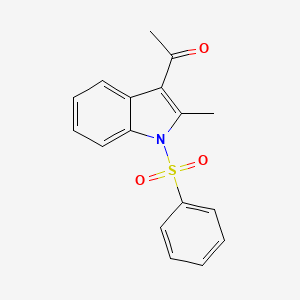
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
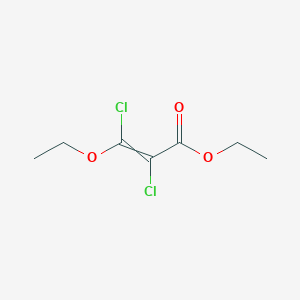
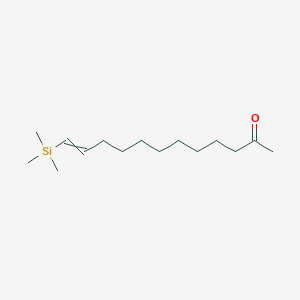
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
